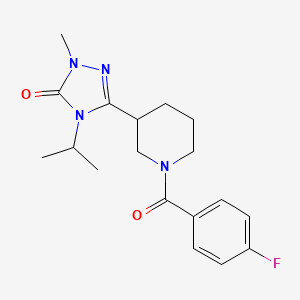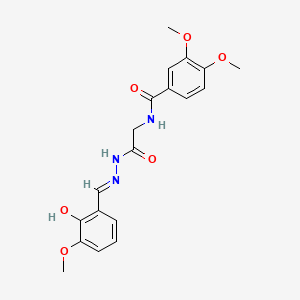![molecular formula C19H20N4O6S B11112654 N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11112654.png)
N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide, commonly referred to as DMIM , is a complex organic compound. Its chemical structure features a sulfonamide group, an indole moiety, and a hydrazinecarbonyl substituent. Let’s break down its components:
3,4-Dimethoxyphenyl: This aromatic ring contributes to the compound’s overall structure.
Indole: The indole ring system is known for its biological significance and is found in various natural products.
Sulfonamide: The sulfonamide functional group contains a sulfur atom bonded to three oxygen atoms, often conferring water solubility and biological activity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for DMIM, but one common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an indole hydrazine derivative. The reaction proceeds under mild conditions, resulting in the formation of DMIM.
Industrial Production: While DMIM is not produced on a large scale industrially, it serves as an intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.
Chemical Reactions Analysis
DMIM participates in various chemical reactions:
Oxidation: DMIM can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in DMIM yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the sulfonamide nitrogen, allowing for modification of the compound.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and various oxidizing agents (for oxidation) are employed.
Scientific Research Applications
Chemistry::
- DMIM serves as a building block in the synthesis of more complex molecules due to its versatile reactivity.
- Researchers explore its use in designing new ligands for metal complexes.
- DMIM derivatives exhibit potential anticancer activity by targeting specific cellular pathways.
- It may act as an enzyme inhibitor or modulator, affecting biological processes.
- DMIM derivatives find applications in materials science, such as liquid crystals and polymers.
Mechanism of Action
The exact mechanism of DMIM’s effects depends on its specific derivatives. it likely interacts with cellular proteins, enzymes, or receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
DMIM’s uniqueness lies in its combination of the indole and sulfonamide moieties. Similar compounds include other sulfonamides, indole derivatives, and hybrid structures with diverse biological activities.
Properties
Molecular Formula |
C19H20N4O6S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C19H20N4O6S/c1-28-15-9-8-12(10-16(15)29-2)23(30(3,26)27)11-17(24)21-22-18-13-6-4-5-7-14(13)20-19(18)25/h4-10,20,25H,11H2,1-3H3 |
InChI Key |
YMIMYGWMJNSBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11112576.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-](/img/structure/B11112581.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)

![2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112595.png)
![Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11112613.png)

![Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11112628.png)
![N'-[2-(adamantan-1-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11112630.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11112642.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11112657.png)
![2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11112666.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B11112667.png)
